![molecular formula C14H9BrN2O2 B2594056 5-bromo-3-[(4-hydroxyphenyl)imino]-1H-indol-2-one CAS No. 57743-19-8](/img/structure/B2594056.png)
5-bromo-3-[(4-hydroxyphenyl)imino]-1H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-bromo-3-[(4-hydroxyphenyl)imino]-1H-indol-2-one” is an organic compound with the CAS Number: 57743-19-8. It has a linear formula of C14H9BrN2O2 . The compound is solid in its physical form .
Molecular Structure Analysis
The IUPAC name of the compound is (3Z)-5-bromo-3-[(4-hydroxyphenyl)imino]-1,3-dihydro-2H-indol-2-one . The InChI code is 1S/C14H9BrN2O2/c15-8-1-6-12-11(7-8)13(14(19)17-12)16-9-2-4-10(18)5-3-9/h1-7,18H,(H,16,17,19) .Physical And Chemical Properties Analysis
The molecular weight of the compound is 317.14 . The compound is solid in its physical form .Scientific Research Applications
Antimicrobial Activities
A study on 1,2,3-triazole derivatives, including compounds similar to 5-bromo-3-[(4-hydroxyphenyl)imino]-1H-indol-2-one, reported enhanced antimicrobial activities against specific pathogens. These findings underscore the potential of such compounds in novel antimicrobial research, offering insights into designing more potent antimicrobials (Xu Zhao et al., 2012).
Metal Complex Synthesis
Research involving the synthesis and thermal analysis of copper(II) and oxido-vanadium(IV) complexes with related compounds has been conducted. These studies provide valuable information on the structural and thermal properties of such metal complexes, contributing to the field of coordination chemistry (R. Takjoo et al., 2013).
Organic Synthesis and Transformation
Investigations into the reactivity of brominated indoles and their interactions with other organic compounds have revealed unique pathways for organic synthesis. Such studies demonstrate the versatility of these compounds in organic chemistry, enabling the creation of new molecules with potential applications in various fields (Richard Kammel et al., 2015).
Cytotoxicity Evaluation
A study on the synthesis and cytotoxicity evaluation of new 5-bromo-3-substituted-hydrazono-1H-2-indolinones, closely related to the compound , highlighted their potential against various human tumor cell lines. This points to the importance of such compounds in developing new anticancer agents (N. Karalı et al., 2002).
Hydrogen Bonding Studies
Multinuclear magnetic resonance studies on similar compounds have explored intramolecular hydrogen bonding. These studies contribute significantly to our understanding of the structural dynamics and tautomeric equilibrium of Schiff and Schiff-Mannich bases, important in various chemical and biological processes (W. Schilf et al., 2000).
Facile Synthesis of Indoles
Research on the synthesis of 2-(4-hydroxybiphenyl-3-yl)-1H-indoles from anilines and 5′-bromo-2′-hydroxyacetophenone showcases a novel approach to creating pharmacologically active molecules. This work emphasizes the role of such compounds in facilitating the production of bioactive indoles (Milan Subedi et al., 2015).
Safety and Hazards
properties
IUPAC Name |
5-bromo-3-(4-hydroxyphenyl)imino-1H-indol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2O2/c15-8-1-6-12-11(7-8)13(14(19)17-12)16-9-2-4-10(18)5-3-9/h1-7,18H,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSGCZPFWJATBBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C2C3=C(C=CC(=C3)Br)NC2=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.